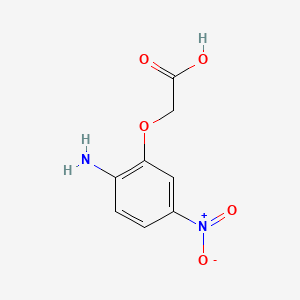

(2-Amino-5-nitrophenoxy)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

6373-14-4 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2-(2-amino-5-nitrophenoxy)acetic acid |

InChI |

InChI=1S/C8H8N2O5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4,9H2,(H,11,12) |

InChI Key |

PTWOVXXBGGTVCJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)N |

Other CAS No. |

6373-14-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Nitrophenoxy Acetic Acid and Its Structural Analogues

Strategies for the Construction of Phenoxyacetic Acid Frameworks

The formation of the phenoxyacetic acid skeleton is a crucial step in the synthesis of the target molecule. This is typically achieved through etherification reactions, a well-established method in organic synthesis.

Etherification Reactions in Aryloxyacetic Acid Synthesis

The Williamson ether synthesis is a common and versatile method for preparing aryloxyacetic acids. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester with a substituted phenoxide. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base.

A general representation of this reaction is the synthesis of phenoxyacetic acid itself, which can be prepared by reacting phenol with chloroacetic acid in the presence of a sodium hydroxide (B78521) solution. nih.gov The sodium hydroxide deprotonates the phenol to form the more nucleophilic sodium phenoxide, which then attacks the chloroacetic acid. nih.gov

Various reaction conditions can be employed to optimize the synthesis of phenoxyacetic acid derivatives. These include the use of different bases such as potassium carbonate, and solvents like acetone, often under reflux conditions. researchgate.net For instance, the synthesis of various aryloxyacetic acid esters has been achieved under phase transfer catalyzed conditions, which can offer a simple and efficient procedure. unishivaji.ac.in Microwave-assisted synthesis, in conjunction with phase transfer catalysis, has also been reported as a rapid and high-yield method for preparing aryloxyacetic acids. niscpr.res.in

The choice of reagents and conditions can be tailored to the specific substrate. For example, a method for synthesizing phenoxyacetic acid derivatives involves mixing a salt of phenol or methyl phenol with a salt of chloroacetic acid in a solvent and heating the mixture. google.comgoogle.com Subsequent acidification yields the desired phenoxyacetic acid. google.comgoogle.com

Introduction and Manipulation of Amino and Nitro Moieties on Aromatic Rings

The synthesis of (2-Amino-5-nitrophenoxy)acetic acid requires the specific placement of both an amino and a nitro group on the aromatic ring. This is typically achieved through a sequence of nitration followed by selective reduction.

Regioselective Nitration Protocols for Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring and the nitrating agent used. The nitro group is a strong electron-withdrawing group and a meta-director. csbsju.edunumberanalytics.com

For phenols, nitration typically leads to a mixture of ortho and para isomers. dergipark.org.tr However, various methods have been developed to achieve regioselective nitration. The choice of nitrating agent and reaction conditions can significantly influence the isomer distribution. dergipark.org.tr For example, the nitration of phenols with ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium bisulfate (KHSO4) has been shown to be regioselective. dergipark.org.tr Other methods for regioselective nitration of phenols include the use of sodium nitrate in a microemulsion, which can provide exclusive ortho-selectivity. tandfonline.com Copper(II) nitrate trihydrate has also been demonstrated as an efficient reagent for the regioselective mono-nitration of phenolic compounds. researchgate.net Silica-supported aluminum nitrate has been reported as an excellent reagent for the nitration of phenols and phenyl ethers, often with high ortho-selectivity. researchgate.net

Selective Reduction Pathways of Nitro Groups to Amino Functionalities

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis. numberanalytics.com A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction methods. numberanalytics.com The choice of method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profile. numberanalytics.comcommonorganicchemistry.com This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. wikipedia.orgmasterorganicchemistry.com Palladium on carbon is a very common choice for nitro reductions. commonorganicchemistry.com However, a drawback of Pd/C is its ability to reduce other functional groups. commonorganicchemistry.com Raney nickel is another effective catalyst for nitro group reduction and is often used when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com Supported gold catalysts have also been shown to selectively hydrogenate a nitro group in the presence of other reducible functional groups. acs.org Furthermore, sulfided platinum catalysts have been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

The mechanism of nitrobenzene (B124822) hydrogenation can differ depending on the catalyst used. For noble metals like platinum, the reaction proceeds through a different pathway than on non-noble metals like nickel. rsc.orgrsc.org

Chemical reduction methods provide an alternative to catalytic hydrogenation and are particularly useful when certain functional groups need to be preserved. numberanalytics.com These methods typically involve the use of metals in acidic media or other reducing agents.

Stannous Chloride (SnCl2): Tin(II) chloride is a mild and selective reducing agent for converting nitro groups to amines, often used when other reducible groups are present. commonorganicchemistry.com It can be used in various solvents, including ethanol. scispace.comacsgcipr.org The reaction is believed to proceed via electron transfer from the Sn2+ salt followed by protonation. acsgcipr.org

Ferrous Salts (e.g., Iron powder): The use of iron (Fe) powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and mild method for the reduction of nitro groups. commonorganicchemistry.commasterorganicchemistry.com This method is known for its chemoselectivity and is often referred to as the Béchamp reduction. researchgate.net The use of an Fe/CaCl2 system has also been reported for the reduction of nitroarenes via catalytic transfer hydrogenation. organic-chemistry.org

Other metals like zinc (Zn) can also be used under acidic conditions for this transformation. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Selectivity/Remarks |

| Catalytic Hydrogenation | ||

| Palladium on Carbon (Pd/C) | H2 gas | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | H2 gas | Effective, often used to avoid dehalogenation. commonorganicchemistry.com |

| Gold (Au) catalysts | H2 gas | Can be highly selective for the nitro group. acs.org |

| Sulfided Platinum | H2 gas | Chemoselective in the presence of activated heteroaryl halides. nih.gov |

| Chemical Reduction | ||

| Stannous Chloride (SnCl2) | Acidic or neutral conditions | Mild and selective, tolerates other reducible groups. commonorganicchemistry.comacsgcipr.org |

| Iron (Fe) powder | Acidic conditions (e.g., AcOH, HCl) | Mild, chemoselective (Béchamp reduction). commonorganicchemistry.comresearchgate.net |

| Zinc (Zn) powder | Acidic conditions | Effective for nitro to amino conversion. commonorganicchemistry.com |

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

An alternative large-scale synthesis involves the nitration of 2-benzoxazolone, followed by hydrolysis to produce a mixture of 2-amino-5-nitrophenol (B90527) and 2-amino-4-nitrophenol (B125904) chemicalbook.com. In this process, the nitration is conducted in dichloromethane (B109758) with sulfuric and nitric acids at a controlled temperature of 35-45°C. The subsequent hydrolysis is performed in water at a pH of 8 and a temperature of 100-105°C. chemicalbook.com

For the synthesis of derivatives, such as those formed by nucleophilic substitution on a related benzoxazole (B165842) ring system, the choice of solvent and temperature is crucial for ensuring high selectivity and yield. Solvents such as dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) are commonly employed. The reaction temperature is preferably maintained between 0°C and 80°C, with a range of 5°C to 50°C being most preferable to ensure high selectivity. google.com The final step to obtain the aminophenol derivative via hydrolysis of the benzoxazole ring is typically performed under acidic or alkaline conditions at temperatures ranging from 50°C to 150°C google.com.

| Reaction Step | Parameter | Optimized Condition | Reported Yield | Source |

|---|---|---|---|---|

| Synthesis of 2-amino-5-nitrophenol (via o-aminophenol) | Cyclocondensation (o-aminophenol:urea) | 1.00:1.05 molar ratio, 115°C, 1.5 h | ~80% (overall) | researchgate.net |

| Nitration | 40°C, 2 h (with HNO₃/H₂SO₄) | |||

| Alkaline Hydrolysis | 105°C, 2.5 h | |||

| Synthesis of 2-amino-5-nitrophenol (via 2-benzoxazolone) | Nitration | 35 - 45°C (in Dichloromethane) | 85.3% (mixture of isomers) | chemicalbook.com |

| Hydrolysis | pH 8, 100 - 105°C (in Water) | |||

| Derivative Synthesis (from benzoxazole) | Nucleophilic Substitution | 0°C to 80°C (preferably 5°C to 50°C) in DMF, Acetonitrile, etc. | High Selectivity | google.com |

Control of Stereochemistry and Enantiomeric Purity in Chiral Analogues via Stereoselective Amination and Dynamic Kinetic Resolution

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires advanced asymmetric synthesis techniques to control stereochemistry and ensure high enantiomeric purity. Two powerful strategies for this purpose are stereoselective amination and dynamic kinetic resolution (DKR).

Stereoselective Amination involves the introduction of an amino group into a molecule in a way that favors the formation of one stereoisomer over others. A common approach is the electrophilic azidation or amination of chiral enolates acs.orgexaly.com. In the context of synthesizing a chiral analogue of this compound, one could envision a precursor molecule where the acetic acid side chain is first converted into a chiral N-acyloxazolidinone. Deprotonation of this substrate would form a chiral enolate, which can then react with an electrophilic amine source. The chiral auxiliary (the oxazolidinone) directs the incoming amino group to one face of the enolate, leading to the preferential formation of one enantiomer of the resulting α-amino acid derivative exaly.com. This method has proven to be a practical route to both (R)- and (S)-α-azido carboxylic acids, which are precursors to α-amino acids acs.org.

Dynamic Kinetic Resolution (DKR) is a method used to convert a racemic mixture entirely into a single, enantiomerically pure product wikipedia.org. This technique combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. For DKR to be effective, the chiral center of the starting material must be readily epimerizable under the reaction conditions. wikipedia.org In a potential application for synthesizing a chiral analogue, one could start with a racemic alcohol precursor. An enzyme-metal coupled system could then be used, where a lipase (B570770) selectively acylates one enantiomer of the alcohol while a ruthenium catalyst continuously racemizes the remaining, unreacted alcohol enantiomer. This process allows the racemic starting material to be theoretically converted into a single acylated enantiomer with a yield approaching 100%. wikipedia.org This enantiopure intermediate can then be used in subsequent steps to build the final chiral this compound analogue. Non-enzymatic DKR methods have also been developed, for instance, for the resolution of racemic α-arylalkanoic acids using a combination of an anhydride (B1165640) and an acyl-transfer catalyst rsc.org.

| Technique | Principle | Key Requirement | Potential Application for Chiral Analogues | Source |

|---|---|---|---|---|

| Stereoselective Amination | Introduction of an amino group to a prochiral substrate, guided by a chiral auxiliary or catalyst, to form one stereoisomer preferentially. | A suitable prochiral substrate and an effective chiral auxiliary or catalyst. | Asymmetric synthesis of an α-amino acid side chain via electrophilic amination of a chiral enolate. | acs.orgexaly.com |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution (e.g., enzyme-catalyzed acylation) of a racemate with simultaneous racemization of the less reactive enantiomer. | A readily racemizable chiral center in the starting material and a highly enantioselective catalyst. | Conversion of a racemic alcohol or amine precursor into a single, enantiopure intermediate for further synthesis. | wikipedia.orgrsc.org |

Synthetic Utility of this compound as a Chemical Building Block and Precursor

This compound and its related derivatives are valuable compounds that serve as versatile building blocks and precursors in various industrial and chemical applications. Their utility stems from the specific arrangement of functional groups on the aromatic ring: an amino group, a nitro group, and an ether linkage to an acetic acid moiety.

These compounds are recognized as general-purpose industrial starting materials google.com. The presence of the o-aminophenol structure, combined with a nitro group at the para-position to the amino group, creates a molecule with distinct chemical properties. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule, including the nucleophilicity of the amino group google.com.

A significant application of these derivatives is as synthetic intermediates for cyan-image-forming couplers in photographic chemistry google.com. In this context, the aminophenol structure is a key component in the formation of indoaniline (B8373794) cyan dyes, which are generated during the color development process. The substituents on the phenol ring are known to affect the properties of the resulting dye, such as its color and stability.

| Application Area | Role of the Compound | Key Structural Feature(s) | Source |

|---|---|---|---|

| Industrial Chemistry | General-purpose starting material | Multifunctional aromatic ring (amino, nitro, ether groups) | google.com |

| Photographic Chemistry | Intermediate for cyan-image-forming couplers | o-Aminophenol core structure for dye formation | google.com |

| Advanced Synthesis | Precursor to higher-value intermediates | Reducible nitro group, o-aminophenol structure | google.com |

| Antioxidants/Specialty Chemicals | Intermediate | Tunable reducing properties of the o-aminophenol moiety | google.com |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Nitrophenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of (2-Amino-5-nitrophenoxy)acetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms, confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify and differentiate the various protons within the this compound molecule based on their distinct chemical environments. The aromatic protons on the substituted benzene (B151609) ring would appear in a specific region of the spectrum, with their chemical shifts and coupling patterns providing crucial information about their relative positions. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety would also exhibit a characteristic signal.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Data not available | Methylene Protons (-OCH₂COOH) |

| Data not available | Data not available | Data not available | Data not available | Amino Protons (-NH₂) |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene ring, while the signals for the carbonyl carbon of the carboxylic acid and the methylene carbon of the ether linkage would appear in their characteristic regions.

While essential for complete structural confirmation, specific experimental ¹³C NMR data for this compound has not been reported in publicly accessible databases.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic Carbons |

| Data not available | Methylene Carbon (-OCH₂COOH) |

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique that can be applied to study the dynamics and structure of molecules in the solid state. For this compound, deuterium labeling of specific sites, such as the amino or carboxylic acid groups, would allow for the investigation of hydrogen bonding and molecular motion in the solid phase. This technique can provide valuable information that is complementary to X-ray crystallography. There is currently no available literature reporting the use of Deuterium NMR for the solid-state structure validation of this specific compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a powerful technique for identifying the key functional groups in this compound. The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group (-NO₂), the C=O stretching of the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-O stretching of the ether linkage. The aromatic C-H and C=C stretching vibrations would also be present.

While the expected absorption regions for these functional groups are well-established, a specific experimental FTIR spectrum for this compound is not available in the consulted scientific literature.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | N-H Stretch | Amino (-NH₂) |

| Data not available | Asymmetric & Symmetric NO₂ Stretch | Nitro (-NO₂) |

| Data not available | C=O Stretch | Carboxylic Acid (-COOH) |

| Data not available | O-H Stretch | Carboxylic Acid (-COOH) |

| Data not available | C-O Stretch | Ether (-O-) |

| Data not available | Aromatic C-H Stretch | Aromatic Ring |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The information from both FTIR and Raman spectra would allow for a more complete vibrational assignment for the molecule. As with the other spectroscopic methods, specific Raman spectral data for this compound is not documented in the available literature.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₈N₂O₅ and a molecular weight of approximately 212.16 g/mol . chemnet.com In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which then undergoes characteristic fragmentation.

The fragmentation pattern is dictated by the functional groups present: a carboxylic acid, an ether linkage, an aromatic amine, and a nitro group. The analysis of these fragments provides a structural fingerprint of the molecule.

Predicted Fragmentation Pathways:

Alpha-cleavage: The C-C bond adjacent to the carboxylic acid group can break, leading to the loss of a •COOH radical (M-45) or an •OH radical (M-17). libretexts.org

Ether Bond Cleavage: The ether bond is a likely point of fragmentation. Cleavage can occur on either side of the oxygen atom, leading to fragments corresponding to the nitrophenoxy group or the acetic acid moiety.

Aromatic Ring Fragmentation: The nitro group (NO₂) can be lost as •NO₂ (M-46). Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for phenolic compounds.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can occur in molecules with carbonyl groups and available gamma-hydrogens. miamioh.edu

The relative abundance of these fragment ions helps to piece together the molecule's structure. The most stable fragment typically forms the base peak in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 212 | [C₈H₈N₂O₅]⁺ | [M]⁺ | Molecular Ion |

| 167 | [C₈H₇N₂O₃]⁺ | [M-45]⁺ | Loss of •COOH radical |

| 154 | [C₆H₆N₂O₃]⁺ | [M-58]⁺ | Cleavage of the ether bond with loss of carboxymethyl radical |

| 136 | [C₆H₄N₂O₂]⁺ | [M-76]⁺ | Loss of •NO₂ and subsequent loss of CH₂O |

| 108 | [C₆H₆NO]⁺ | [M-104]⁺ | Loss of •NO₂ and •C₂H₂O₂ |

X-ray Crystallography for Solid-State Structural Determination and Regiochemical Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide an unambiguous structural determination of this compound, confirming the connectivity and regiochemistry of the substituents on the benzene ring. While specific crystallographic data for this compound is not widely published, the application of this technique would yield crucial structural parameters.

The analysis would reveal:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming geometric details of the phenoxy, acetic acid, amino, and nitro groups.

Dihedral Angles: The orientation of the functional groups relative to the plane of the benzene ring would be determined, which is a key aspect of the molecule's conformation.

Intermolecular Interactions: The crystal packing would show how individual molecules interact in the solid state, revealing details about hydrogen bonding (e.g., between the carboxylic acid and amino or nitro groups of adjacent molecules) and other non-covalent forces.

Absolute Stereochemistry: If a chiral variant were synthesized, crystallography could determine its absolute configuration.

This technique is unparalleled in its ability to resolve structural ambiguities and provide a foundational understanding of the molecule's solid-state properties.

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental packing arrangement of molecules. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Provides the basic repeating unit of the crystal structure. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (°) | The angle formed by three connected atoms. | Defines the local geometry around each atom. |

| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and steric relationships of substituents. |

| Hydrogen Bonds | The distances and angles of hydrogen bonds between molecules. | Explains the stability of the crystal lattice and influences physical properties. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stability Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by the presence of strong chromophores, primarily the nitro-substituted aromatic ring.

The key electronic transitions expected for this molecule are:

π → π* Transitions: These high-energy transitions occur within the conjugated π-system of the benzene ring. libretexts.org The presence of both an electron-donating amino group and an electron-withdrawing nitro group extends the conjugation and typically shifts the absorption to longer wavelengths (a bathochromic shift). Aromatic amino acids and their derivatives show strong absorption in the far-UV region. researchgate.netnih.gov

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the ether and carboxyl groups, or the nitrogen of the amino and nitro groups) to an antibonding π* orbital. libretexts.org These transitions are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

The stability of the compound can be characterized by monitoring changes in the UV-Vis spectrum under different conditions. For instance, altering the pH will protonate or deprotonate the amino and carboxylic acid groups, leading to shifts in the absorption maxima (λmax). uark.edu Similarly, changing the solvent polarity can influence the energy of the electronic transitions, causing solvatochromic shifts that provide insight into the molecule's interaction with its environment. physchemres.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Expected λmax Region (nm) | Type of Electronic Transition | Chromophore |

| ~220-250 | π → π | Benzene ring and carboxylic acid |

| ~350-420 | π → π | Conjugated system of the nitroaniline moiety |

| ~280-320 | n → π* | Carbonyl group, nitro group, ether oxygen |

Computational and Theoretical Investigations of 2 Amino 5 Nitrophenoxy Acetic Acid and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This method calculates the electron density to derive the energy of the system, providing a balance between accuracy and computational cost.

For (2-Amino-5-nitrophenoxy)acetic acid, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The calculation starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. This optimized structure corresponds to the most stable conformation of the molecule.

The key structural parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral (torsional) angles. In this compound, particular attention is given to:

The planarity of the benzene (B151609) ring.

The orientation of the amino and nitro groups relative to the ring.

The conformation of the oxyacetic acid side chain, which has several rotatable bonds. Theoretical calculations on related phenoxyacetic acid derivatives have shown that a syn-syn conformation is often energetically favored. nih.gov

The presence of both an amino and a nitro group on the phenyl ring introduces significant electronic effects. The electron-donating amino group tends to increase the electron density in the ring, particularly at the ortho and para positions, while the electron-withdrawing nitro group strongly delocalizes electron density from the ring. DFT calculations can precisely quantify the resulting changes in bond lengths. For instance, the C-N bond of the amino group is expected to have some double-bond character due to resonance, leading to a shorter bond length compared to a typical C-N single bond. Conversely, the C-N bond of the nitro group will also be influenced by conjugation with the ring.

Table 1: Representative Theoretical Bond Lengths and Angles for Phenoxyacetic Acid Analogues (Note: This table is illustrative, based on typical values for related structures, as specific data for the target molecule is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-N (Amino) | ~1.38 |

| C-N (Nitro) | ~1.47 | |

| C-O (Ether) | ~1.37 | |

| O-C (Carboxyl) | ~1.36 | |

| C=O (Carboxyl) | ~1.21 | |

| Bond Angles (°) | C-C-N (Amino) | ~121° |

| C-C-N (Nitro) | ~118° | |

| C-O-C (Ether) | ~118° |

These optimized geometric parameters form the foundation for all subsequent computational analyses, including the study of molecular orbitals and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO (E_HOMO and E_LUMO) are critical quantum chemical parameters.

E_HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. A higher E_HOMO value indicates a better electron donor.

E_LUMO is related to the electron affinity and represents the ability of a molecule to accept an electron. A lower E_LUMO value indicates a better electron acceptor.

For this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule, namely the amino group and the phenyl ring. The electron-donating nature of the -NH₂ group raises the energy of the HOMO. In contrast, the LUMO is expected to be concentrated on the electron-deficient nitro group (-NO₂), which lowers its energy. Computational studies on substituted phenols, such as 2-aminophenol (B121084) and 2-nitrophenol (B165410), confirm that the amino group raises the HOMO energy while the nitro group significantly lowers the LUMO energy. researchgate.net

The difference in energy between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). This gap is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. Molecules with small energy gaps are often more polarizable and can exhibit significant nonlinear optical properties.

In this compound, the presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same aromatic ring is expected to significantly decrease the HOMO-LUMO gap compared to unsubstituted phenoxyacetic acid. This "push-pull" electronic effect stabilizes both the occupied and unoccupied orbitals, reducing the energy required for electron transfer within the molecule.

Table 2: Representative FMO Energies and Energy Gaps for Aromatic Analogues (Calculated via DFT) (Note: Values are illustrative, based on data for analogous compounds to demonstrate expected trends.)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol (B47542) | ~ -5.8 | ~ -0.9 | ~ 4.9 |

| 2-Aminophenol | ~ -5.3 | ~ -0.7 | ~ 4.6 |

| 2-Nitrophenol | ~ -6.4 | ~ -2.5 | ~ 3.9 |

| This compound (Expected) | ~ -6.0 | ~ -2.8 | ~ 3.2 |

The small predicted energy gap for this compound suggests it is a reactive molecule with potential for charge-transfer interactions, which is relevant for its biological activity and material properties.

Natural Bond Orbital (NBO) Analysis for Electronic Charge Distribution and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This analysis provides detailed insights into the electronic charge distribution and the stabilizing effects of electron delocalization.

For this compound, NBO analysis quantifies the charge on each atom, revealing the molecule's polarity. The analysis is expected to show a significant negative charge on the oxygen atoms of the nitro and carboxyl groups and the nitrogen of the amino group, while the hydrogen atoms of the amino and carboxyl groups would be positively charged.

A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent electron delocalization, or hyperconjugation, which stabilizes the molecule. The strength of these interactions is estimated using second-order perturbation theory. For the target molecule, significant stabilizing interactions are expected to include:

π → π * delocalization within the benzene ring.

n → π * interactions, where a lone pair (n) on the amino group's nitrogen or the ether oxygen donates electron density into an antibonding π* orbital of the aromatic ring. This interaction is responsible for the electron-donating character of the amino and alkoxy groups.

π → π * and n → π * interactions involving the nitro group, where electron density from the ring (π) or lone pairs (n) is delocalized into the antibonding π* orbitals of the N-O bonds. This delocalization underlies the electron-withdrawing nature of the nitro group and leads to a high degree of charge transfer.

Table 3: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E²) (Note: This table is a conceptual representation of the expected NBO results.)

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected E(2) (kcal/mol) |

| LP (N) on -NH₂ | π* (C=C) in Ring | n → π | High |

| π (C=C) in Ring | π (N=O) in -NO₂ | π → π | High |

| LP (O) in Ether | π (C=C) in Ring | n → π | Moderate |

| LP (O) in C=O | σ (C-O) in Acid | n → σ* | Moderate |

The NBO analysis confirms the push-pull nature of the molecule, where charge is delocalized from the amino group, through the phenyl ring, to the nitro group. This intramolecular charge transfer is a key factor influencing the molecule's reactivity, spectroscopic properties, and nonlinear optical response.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution around the molecule, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack (attack by electron-seeking species).

Blue regions indicate positive electrostatic potential, which is electron-poor. These are the most likely sites for nucleophilic attack (attack by nucleus-seeking species).

Green regions represent neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of varying potential:

Most Negative Potential (Red/Yellow): The oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the carboxylic acid (-COOH) will be the most electron-rich regions, making them susceptible to interactions with electrophiles or hydrogen bond donors.

Most Positive Potential (Blue): The hydrogen atom of the carboxylic acid is highly acidic and will appear as a strongly positive region, making it the primary site for deprotonation. The hydrogen atoms of the amino group (-NH₂) will also show a positive potential, indicating their ability to act as hydrogen bond donors.

Intermediate/Neutral Potential (Green): The carbon atoms of the phenyl ring and the methylene (B1212753) (-CH₂-) group will generally show a more neutral potential, though the aromatic ring will be polarized by the strong substituents.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting the acidic and basic centers and the regions prone to intermolecular interactions, which is vital for understanding its biological activity and crystal packing.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net A key molecular feature for second-order NLO activity is the presence of an electron donor and an electron acceptor connected by a π-conjugated system (a D-π-A structure). sphinxsai.com

This compound fits this D-π-A design perfectly. The amino group (-NH₂) serves as an excellent electron donor (D), the nitro group (-NO₂) is a powerful electron acceptor (A), and the phenyl ring acts as the π-conjugated bridge. This intramolecular charge-transfer system can lead to a large change in dipole moment upon electronic excitation, which is a prerequisite for a high NLO response.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). The hyperpolarizability (β) is the key tensor quantity that measures the second-order NLO response of a molecule. DFT calculations, often using the B3LYP functional, can provide reliable estimates of these properties. researchgate.net The magnitude of the total hyperpolarizability (β_total) is often compared to that of a reference NLO material like urea (B33335) to gauge its potential.

Table 4: Representative Calculated NLO Properties for D-π-A Aromatic Systems (Note: Values are illustrative and based on data for analogous compounds. The specific values depend heavily on the computational method and basis set used.)

| Property | Symbol | This compound (Expected Range) | Urea (Reference) |

| Dipole Moment | µ (Debye) | 6 - 9 D | ~3.8 D |

| Average Polarizability | α (esu) | 15 - 25 x 10⁻²⁴ esu | ~3.9 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_total (esu) | 10 - 50 x 10⁻³⁰ esu | ~0.37 x 10⁻³⁰ esu |

The significantly larger expected hyperpolarizability value for this compound compared to urea suggests that it is a promising candidate for NLO applications. The push-pull electronic structure, combined with the decreased HOMO-LUMO gap, enhances the molecular polarizability and leads to a substantial second-order NLO response. nih.gov

Dipole Moment and Polarizability Studies

The dipole moment (µ) and polarizability (α) are fundamental electronic properties that influence a molecule's interaction with electric fields, its solubility, and its intermolecular interactions. Computational studies, particularly using Density Functional Theory (DFT), have been employed to calculate these properties for analogues of this compound.

For instance, a study on p-nitroaniline (PNA) using DFT calculations reported its gas-phase dipole moment. rug.nl Generally, there is good agreement between experimental values and those calculated using DFT, although for PNA, the DFT result can be about 15% larger. rug.nl The polarizability, which describes the ease of distortion of the electron cloud by an external electric field, is also a key parameter in these studies. researchgate.net

Excited-state dipole moments and polarizabilities have also been estimated for nitroaniline isomers. kwasu.edu.ng These studies show that the excited singlet state is more polar than the ground state for these compounds. kwasu.edu.ng The trend for the excited state dipole moments of the nitroaniline isomers was found to be in the order of ortho > meta > para. kwasu.edu.ng

Table 1: Calculated Dipole Moment and Polarizability for Analogues of this compound

| Compound | Method | Dipole Moment (μ) in Debye | Polarizability (α) in a.u. | Source |

| p-Nitroaniline | DFT | - | - | rug.nl |

| 2-Nitrophenol | DFT/B3LYP/6-311++G(d,p) | - | - | longdom.org |

| o, m, p-Nitroanilines | DFT | ortho > meta > para | Reflective of oscillator strength | kwasu.edu.ng |

Hyperpolarizability Calculations

Hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule and is crucial for the development of materials for photonics and electronics. Molecules with large hyperpolarizability are of significant interest for applications such as frequency shifting and optical switching.

Computational studies have been conducted to determine the hyperpolarizability of analogues like p-nitroaniline and nitrophenols. For PNA, the first hyperpolarizability has been investigated using quantum mechanics/molecular mechanics (QM/MM) models, which account for solvent effects. researchgate.netresearchgate.net These calculations have shown that the inclusion of local field effects is crucial for accurate predictions. researchgate.netresearchgate.net

DFT calculations have also been used to determine the first-order hyperpolarizability (βtot) of various molecules. For example, the hyperpolarizabilities of chloro-benzaldehydes have been calculated using the DFT/B3LYP/6-31G' level of theory. mdpi.com In a study on 2-nitrophenol, the hyperpolarizability was calculated using the finite field method with the DFT-B3LYP method and a 6-311++G(d,p) basis set. nih.gov

Table 2: Calculated First-Order Hyperpolarizability for Analogues of this compound

| Compound | Method | First-Order Hyperpolarizability (β) | Source |

| p-Nitroaniline | QM/MM | - | researchgate.netresearchgate.net |

| 2-Nitrophenol | DFT-B3LYP/6-311++G(d,p) | - | nih.gov |

| o-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 155.86 × 10⁻³⁰ cm⁵/esu | mdpi.com |

| m-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 240.86 × 10⁻³⁰ cm⁵/esu | mdpi.com |

| p-Cl Benzaldehyde | DFT/B3LYP/6-31G' | 820.22 × 10⁻³⁰ cm⁵/esu | mdpi.com |

Density of States (DOS) Spectrum Analysis for Orbital Availability

The Density of States (DOS) provides information about the number of available electronic states at each energy level. In computational chemistry, this is often analyzed through the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For analogues of this compound, such as nitrophenols and nitroanilines, DFT calculations have been extensively used to study their frontier molecular orbitals. researchgate.netlongdom.orgnih.govrsc.org For 2-nitrophenol, the HOMO-LUMO energy gap has been calculated to be 4.03 eV. longdom.org The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. researchgate.net

In a study of 2-methoxy-4-nitroaniline, the calculated HOMO-LUMO energies showed that charge transfer occurs within the molecule. researchgate.net Similarly, for 4-nitroaniline, the HOMO-LUMO energy gap was found to be 4.24 eV, and these calculations help in understanding the charge transfer within the molecule. longdom.org The analysis of the electronic structure of 2-nitrophenol has shown that the nitro group and the oxygen of the hydroxyl group have a high electron density. researchgate.net The vertical excitation energies for the S0 → S1 transition in 2-nitrophenol and 4-nitrophenol (B140041) have been predicted to be 79.8 kcal mol⁻¹ and 87.9 kcal mol⁻¹, respectively, which is consistent with experimental values. dergipark.org.tr

A study on 2-nitrophenol reported a DOS value with a maximum of 2.23 eV/atom. researchgate.net The analysis of frontier molecular orbitals is a key tool in determining the most reactive sites in π-electron systems. researchgate.net

Structure-Reactivity Relationships Derived from Computational Data

Computational data provides valuable insights into the relationship between a molecule's structure and its reactivity. For nitroaromatic compounds, factors such as the number of nitro groups, the electrophilicity, and the energy of the LUMO are key determinants of their toxicity and reactivity.

The HOMO-LUMO energy gap is a significant descriptor of reactivity; a smaller gap generally implies higher reactivity. rsc.org For substituted anilines, it has been shown that electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its susceptibility to nucleophilic attack. nih.gov In p-nitroaniline, the reactivity towards electrophilic attack is greater than that of p-isopropyl aniline (B41778) but less than that of p-aminoaniline. rsc.org

The presence of an intramolecular hydrogen bond, as seen in 2-nitrophenol between the hydroxyl and nitro groups, significantly influences its electronic properties and reactivity. dergipark.org.tr This interaction lowers the LUMO energy and causes a red-shift in its absorption spectrum compared to its para isomer. dergipark.org.tr

Computational studies on nitroaromatic explosives have shown that nucleophilic transformations are favored over electrophilic substitutions, leading to the formation of more biodegradable hydroxylated compounds. These studies help in predicting the environmental fate and transformation pathways of such compounds.

Research Applications and Mechanistic Studies of 2 Amino 5 Nitrophenoxy Acetic Acid and Analogues

Unraveling Biological Activity: A Preclinical and In Vitro Perspective

Preclinical and in vitro research forms the cornerstone of our understanding of the biological activities of (2-Amino-5-nitrophenoxy)acetic acid and its analogues. These studies provide critical insights into their mechanisms of action, from molecular target interactions to their influence on complex intracellular signaling cascades and their potential as therapeutic agents.

Targeting Enzymes: Inhibition of Aminopeptidase (B13392206) M and Other Molecular Interactions

A significant area of investigation for compounds structurally related to this compound has been their potential to act as enzyme inhibitors. Phenoxyacetic acid derivatives, for instance, have been synthesized and evaluated for their inhibitory activity against porcine kidney aminopeptidase M. In one study, a series of phenoxyacetic acids substituted at various positions on the benzene (B151609) ring were prepared. Among the tested compounds, 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid demonstrated the highest activity with a Ki of 243.6 μM researchgate.net. While this study did not specifically include this compound, it highlights the potential of the broader class of phenoxyacetic acid derivatives to interact with and inhibit key enzymes like aminopeptidase M.

The inhibitory potential of synthetic amino acid derivatives against various enzymes is an active area of research nih.govresearchgate.netpreprints.org. These studies often explore how structural modifications to the core molecule influence its binding affinity and inhibitory potency against specific enzymatic targets. The presence of both an amino and a nitro group on the phenoxy ring of this compound suggests a unique electronic and structural profile that could be exploited for targeted enzyme inhibition, warranting further investigation into its specific molecular targets.

Impact on Intracellular Biochemical Pathways and Cellular Functions

Furthermore, the amino acid-like moiety of the compound suggests potential interactions with pathways involved in amino acid metabolism and transport. Cancer cells often exhibit altered metabolic dependencies, including an increased reliance on specific amino acids nih.gov. Compounds that can interfere with these metabolic pathways could represent a viable strategy for selectively targeting cancer cells. The broader class of phenoxyacetic acid derivatives has been shown to possess a range of biological activities, implying their interaction with various cellular pathways jetir.org.

A Potential Player in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising cancer treatment strategy that involves the delivery of a gene encoding a non-human enzyme to tumor cells. This enzyme can then convert a systemically administered, non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site, thereby minimizing systemic toxicity. The unique chemical structure of this compound, particularly its nitro group, makes it a candidate for investigation within the GDEPT framework.

Bioreductive Activation in the Hypoxic Tumor Microenvironment

A key feature of many solid tumors is the presence of hypoxic regions, where oxygen levels are significantly lower than in healthy tissues. This hypoxic environment is a critical target for cancer therapy, and many prodrugs are designed to be selectively activated under these conditions nih.govnih.govmdpi.com. Nitroaromatic compounds are a major class of hypoxia-activated prodrugs nih.govnih.gov. The activation of these compounds is typically mediated by cellular reductases that are more active in low-oxygen environments. This process involves the reduction of the nitro group to more reactive species, such as nitroso, hydroxylamine, and amine functionalities, which can then lead to the release of a cytotoxic effector nih.gov. This principle of bioreductive activation is central to the potential application of this compound in cancer therapy.

The Crucial Interaction with Nitroreductase Enzymes

In the context of GDEPT, the activation of nitroaromatic prodrugs is often facilitated by nitroreductase enzymes that are not naturally present in human cells. A commonly used enzyme is the nitroreductase from Escherichia coli (NfsB). The gene for this enzyme can be delivered to tumor cells, which will then express the enzyme and gain the ability to activate specific nitroaromatic prodrugs researchgate.net. While specific studies on the interaction of this compound with nitroreductases are not available, the presence of the nitro group on the phenoxy ring makes it a plausible substrate for such enzymes. The efficiency of this interaction would be a critical determinant of its potential as a prodrug in a nitroreductase-based GDEPT system. Research in this area continues to explore novel nitroaromatic compounds as potential prodrugs with improved activation kinetics and enhanced therapeutic efficacy researchgate.net.

Interactive Data Table: Biological Activities of Related Phenoxyacetic Acid Derivatives

| Compound Class | Biological Activity | Key Findings |

| Substituted Phenoxyacetic Acids | Aminopeptidase M Inhibition | A derivative showed a Ki of 243.6 μM against porcine kidney aminopeptidase M. researchgate.net |

| N-cinnamamide Derivatives | Antimicrobial & Anticancer | Demonstrated significant activity against various bacterial strains and cancer cell lines. nih.govmdpi.com |

| 2-(phenoxy)acetyl Amino Acids | Antimicrobial | Certain derivatives exhibited potent antibacterial and antifungal activities. researchgate.net |

Material Science and Polymer Chemistry Applications

The functional groups present in this compound—specifically the carboxylic acid and amino groups—make it a valuable monomer for synthesizing advanced materials and polymers with tailored properties.

Conjugated porous polymers (CPPs) and metal-organic frameworks (MOFs) are classes of materials characterized by high surface area and tunable porosity, making them excellent candidates for sensing platforms. mdpi.comnih.gov These materials are constructed from organic building blocks, or linkers, which can be functionalized to selectively interact with target molecules.

The carboxylic acid group of this compound can be used to link with metal clusters to form MOFs, while both the amino and carboxylic acid groups can participate in polymerization reactions to form CPPs. mdpi.com By incorporating this molecule into the polymer backbone, the inherent sensing capabilities of the amino and nitro groups can be integrated into a solid-state material. This integration can enhance sensor stability, reusability, and sensitivity. For instance, porous organic polymers have been successfully prepared from monomers like octa(amino-phenyl)silsesquioxane for the detection of pesticides, demonstrating the utility of amino-functionalized building blocks in creating robust sensing materials. nih.gov

Beyond porous polymers, the functionalities of this compound can be leveraged to create a variety of new materials. The amino group can be a site for further chemical modification, allowing for the attachment of other functional moieties or for its conversion into other groups, such as an azide for "click" chemistry applications. mdpi.com The nitro group can be chemically reduced to an amine, providing a route to diamino-functionalized molecules. The carboxylic acid allows for the formation of esters, amides, or its attachment to surfaces and nanoparticles. This chemical versatility enables the use of this compound as a key intermediate in the synthesis of complex molecules, including pharmaceuticals, dyes, and specialized polymers for biomedical applications like hydrogel scaffolds. acs.org

Electrochemical Investigations

The electrochemical properties of this compound are determined by its electroactive functional groups: the aromatic amino group and the nitro group. Both groups can undergo redox reactions (oxidation and reduction) at an electrode surface, which can be studied using techniques like cyclic voltammetry (CV). semanticscholar.orgmdpi.com

The amino group on the aromatic ring is expected to be electrochemically oxidizable. The potential at which this oxidation occurs is influenced by the other substituents on the ring. The electron-withdrawing nitro group would likely make the oxidation of the amino group occur at a more positive potential compared to an unsubstituted aniline (B41778).

Conversely, the nitro group is readily reducible in a series of steps. In aqueous media, this reduction is often an irreversible, multi-electron, multi-proton process that can ultimately lead to the formation of a hydroxylamine or an amino group, depending on the electrochemical conditions (e.g., pH, electrode material). researchgate.net

Investigating the electrochemical behavior of this molecule is crucial for its potential application in electrochemical sensors. mdpi.com An electrochemical sensor could be designed based on the oxidation signal of the amino group or the reduction signal of the nitro group. Such investigations would typically involve studying the relationship between peak potentials and pH, which can provide insights into the number of protons and electrons involved in the redox reactions. semanticscholar.org

Table 2: Expected Electrochemical Behavior of Functional Groups in this compound Based on Analogues

| Functional Group | Redox Process | Expected Behavior | Influencing Factors | Source |

|---|---|---|---|---|

| Aromatic Amino | Oxidation | Irreversible oxidation to a radical cation or other species. | pH, electrode material, presence of electron-withdrawing groups. | mdpi.com |

| Aromatic Nitro | Reduction | Multi-step, irreversible reduction to hydroxylamine and then to an amino group. | pH (highly dependent), electrode material, solvent. | researchgate.net |

Cyclic Voltammetry for Redox Behavior Analysis

The analysis involves applying a varying potential to an electrode immersed in a solution of the compound and measuring the resulting current. mdpi.com The voltammogram, a plot of current versus applied potential, reveals characteristic peaks. Anodic peaks correspond to oxidation processes, while cathodic peaks correspond to reduction. For a nitroaromatic compound, the most significant reduction peak is typically associated with the electrochemical reduction of the nitro group. The potential at which this peak occurs provides insight into the ease of reduction. The presence of other functional groups, such as the amino group and the phenoxyacetic acid moiety, can influence the electronic environment of the aromatic ring and, consequently, the redox potentials. mdpi.com

Spectroelectrochemistry, a hyphenated technique that combines CV with spectroscopy, can offer simultaneous probing of both the electrochemical and optical properties of compounds, providing further insights into the redox species involved. electrochemsci.org

Table 1: Typical Electrochemical Parameters Obtained from Cyclic Voltammetry

| Parameter | Description | Significance for this compound |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current is at its maximum. | Indicates the potential required to oxidize the compound, likely at the amino group or the aromatic ring. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current is at its maximum. | Indicates the potential required to reduce the compound, primarily the nitro group. |

| Peak Current (Ipa, Ipc) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the rate of the electron transfer reaction. |

| Redox Couple (E½) | The average of the anodic and cathodic peak potentials for a reversible process. | Provides a measure of the standard reduction potential of the compound. |

Proposed Mechanisms of Electrochemical Reduction

The proposed mechanism is as follows:

Nitro to Nitroso: The initial step is a two-electron, two-proton reduction of the nitro group to a nitroso group (-NO).

Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced in another two-electron, two-proton step to form a hydroxylamine derivative (-NHOH).

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine (-NH₂), which also consumes two electrons and two protons.

This entire pathway can be summarized by the following reaction scheme:

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O R-NO + 2e⁻ + 2H⁺ → R-NHOH R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

For this compound, the "R" represents the 2-amino-phenoxyacetic acid backbone. The reduction converts the nitro compound into its corresponding amino analogue, (2,5-Diaminophenoxy)acetic acid. The specific potentials at which these steps occur can be determined using techniques like cyclic voltammetry. semanticscholar.org

Environmental Research: Biodegradation and Biotransformation Studies of Nitroaromatic Analogues

Nitroaromatic compounds have been widely introduced into the environment through industrial activities, and their persistence and toxicity make them significant pollutants. asm.orgnih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. nih.govasm.org Consequently, research into their biodegradation and biotransformation is critical for environmental remediation.

Microbial Degradation Pathways of Nitroaromatic Contaminants

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov These degradation pathways can be broadly categorized as either aerobic or anaerobic.

Aerobic Degradation: Under aerobic conditions, bacteria can employ several strategies to deal with the nitro group:

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov

Monooxygenase Attack: Monooxygenases can hydroxylate the ring, also resulting in the removal of the nitro group. nih.gov

Partial Reduction: Some aerobic pathways begin with the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can enter standard aromatic degradation pathways. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary strategy is the reduction of the nitro group.

Nitroreduction: Anaerobic bacteria commonly reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govslideshare.net This process is often cometabolic, meaning the bacteria require an external carbon source to provide the necessary reducing equivalents. nih.gov The resulting amines may be further degraded or may polymerize, becoming incorporated into soil humus. nih.gov Complete mineralization of a nitroaromatic compound by a single anaerobic strain is rare. slideshare.net

Strategies for Biological Transformation of Recalcitrant Nitroaromatic Compounds

The recalcitrance of many nitroaromatic compounds necessitates specific strategies to enhance their biological transformation. nih.gov

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, produce powerful, non-specific extracellular enzymes that can degrade a wide variety of persistent pollutants, including nitroaromatics. nih.govdtic.mil

Anaerobic-Aerobic Sequential Systems: A common strategy involves an initial anaerobic treatment to reduce the nitro groups to amino groups. Aromatic amines are generally more susceptible to aerobic degradation than their nitro counterparts. Therefore, a subsequent aerobic treatment can be used to mineralize the resulting aminoaromatic compounds. nih.gov

Bioaugmentation and Biostimulation: This involves introducing specialized microorganisms capable of degrading the target compound into the contaminated environment (bioaugmentation) or adding nutrients to stimulate the activity of indigenous degrading populations (biostimulation).

Composting: This method exploits the metabolic activity of a diverse microbial community under thermophilic conditions. It has been shown to be effective for the transformation of nitroaromatic compounds, where the initial reduction of the nitro group is a key step. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. For nitroaromatic compounds, SAR analyses help elucidate the roles of different substituents and their positions on the aromatic ring.

Impact of Substituent Position (e.g., Para vs. Meta/Ortho Nitro Groups) on Reactivity and Biological Function

The position of the nitro group on the aromatic ring relative to other substituents dramatically alters the molecule's electronic properties and, consequently, its function. The nitro group is strongly electron-withdrawing, and its position dictates its influence on the molecule's reactivity and interactions with biological systems.

Electronic Effects: A nitro group in the para or ortho position to an electron-donating group (like the amino or ether oxygen in this compound) can participate in resonance delocalization, strongly withdrawing electron density from the ring and the other substituent. This can increase the acidity of protons on adjacent groups and make the aromatic ring more susceptible to nucleophilic attack. A meta nitro group, however, exerts its electron-withdrawing effect primarily through induction, which is generally weaker than the resonance effect.

Biological Activity: In the context of drug design, these electronic differences are critical. For example, in a series of antitubercular nitroimidazoles, the position of the nitro group (4-nitro vs. 5-nitro) was found to be a key determinant of both aerobic and anaerobic activity, indicating that the different electronic properties led to distinct interactions with microbial enzyme systems. nih.gov Similarly, SAR studies on other heterocyclic series have shown that the position of substituents significantly affects antibacterial activity. nih.gov The reactivity of the nitro group itself, particularly its reduction potential, is a key factor in the mechanism of action for many nitroaromatic drugs, and this potential is modulated by the electronic influence of other ring substituents.

Table 2: Conceptual SAR of Nitro-Substituent Position on Aromatic Ring Properties

| Nitro Group Position | Influence on Electron Density | Potential Impact on Reactivity | Potential Impact on Biological Function |

|---|---|---|---|

| Ortho | Strong electron withdrawal via resonance and induction; potential for intramolecular hydrogen bonding. | Increases susceptibility to nucleophilic attack; may sterically hinder reactions at adjacent sites. | Can significantly alter binding affinity to target enzymes or receptors due to electronic and steric changes. |

| Meta | Electron withdrawal primarily through induction. | Moderately increases reactivity of the ring towards nucleophiles compared to the unsubstituted ring. | Leads to different electronic distribution and molecular shape compared to ortho/para isomers, resulting in distinct biological activity profiles. |

| Para | Strong electron withdrawal via resonance and induction. | Strongly activates the ring for nucleophilic substitution and influences the acidity/basicity of other functional groups. | Often results in the highest potency in drug series where reduction of the nitro group is key to the mechanism of action. |

Electronic and Steric Effects of Substituents on Molecular Interactions

The molecular architecture of this compound is characterized by a complex interplay of electronic and steric effects dictated by its three key substituents on the benzene ring: an amino group (-NH₂), a nitro group (-NO₂), and a carboxymethoxy group (-OCH₂COOH). These functional groups govern the molecule's charge distribution, conformation, and, consequently, its intermolecular interactions, which are fundamental to its crystal packing and potential biological activity.

The amino group at the C2 position and the nitro group at the C5 position exert opposing electronic effects. The -NH₂ group is a strong activating group, donating electron density to the aromatic ring through a positive mesomeric effect (+M). This increases the electron density, particularly at the ortho and para positions relative to it. rsc.org Conversely, the -NO₂ group is a powerful deactivating group, withdrawing electron density from the ring via strong negative inductive (-I) and mesomeric (-M) effects. rsc.orgcsbsju.edu This withdrawal of electrons makes the aromatic ring electron-deficient. The simultaneous presence of these groups creates a significant electronic push-pull system, polarizing the molecule and influencing its electrostatic potential.

These electronic and steric factors collectively determine the nature of the non-covalent interactions. The primary interactions governing the supramolecular assembly are hydrogen bonds.

The amino group acts as a hydrogen bond donor.

The nitro group 's oxygen atoms are strong hydrogen bond acceptors.

The carboxylic acid group is a particularly effective motif for forming robust hydrogen bonds, often leading to the formation of dimers or extended chains.

In compounds with both amino and nitro groups, such as substituted nitroanilines, N—H⋯O hydrogen bonds are a dominant feature, linking molecules into chains or nets. researchgate.net Intramolecular hydrogen bonds can also occur, for instance, between an ortho-amino group and a nitro group, which influences the planarity and conformation of the molecule. researchgate.netresearchgate.net The steric bulk of the substituents and their relative positions influence which hydrogen bonding motifs are sterically accessible, thereby directing the crystal engineering of these compounds.

Interactive Table: Influence of Substituents on Molecular Properties and Interactions

| Substituent Group | Position | Electronic Effect | Role in Molecular Interaction | Potential Steric Influence |

| Amino (-NH₂) | C2 | Electron-donating (+M) | Hydrogen bond donor | Can influence the orientation of adjacent groups. |

| Nitro (-NO₂) | C5 | Electron-withdrawing (-M, -I) | Hydrogen bond acceptor | Can sterically hinder interactions at adjacent positions. |

| Carboxymethoxy (-OCH₂COOH) | C1 | Ether O: DonatingCOOH: Withdrawing | Strong hydrogen bond donor and acceptor | Flexible side chain allows for different conformations (synclinal/antiperiplanar). |

Comparative Analysis with Related Phenoxyacetic Acid and Nitroaromatic Derivatives

To understand the unique characteristics of this compound, it is instructive to compare it with simpler, related molecules.

Comparison with Phenoxyacetic Acid and its Derivatives: Unsubstituted phenoxyacetic acid provides a baseline. Its properties are primarily defined by the carboxymethoxy group and the phenyl ring. The introduction of substituents dramatically alters its behavior. For instance, chloroderivatives of phenoxyacetic acid, such as the herbicides 2,4-D and 2,4,5-T, have been extensively studied. researchgate.netmdpi.com The substitution of chlorine atoms, which are electron-withdrawing and have specific steric profiles, alters the electronic distribution on the aromatic ring and modifies the acidity of the carboxylic group. mdpi.com These changes directly impact the strength and geometry of intermolecular interactions. Unlike a simple chloro-substituent, the amino and nitro groups in this compound introduce a much stronger electronic polarization and add more potent hydrogen bonding sites (N-H donors and N-O acceptors). researchgate.net This enhances the complexity and directionality of the resulting supramolecular structures compared to halogenated analogues.

Comparison with Nitroaromatic Derivatives: When compared to simple nitroaromatics like nitrobenzene (B124822) or dinitroaniline, the defining feature of this compound is the phenoxyacetic acid side chain. While nitroanilines are excellent models for studying N—H⋯O hydrogen bonding patterns, their crystal structures are primarily governed by these interactions between the amino and nitro groups. researchgate.net The addition of the bulky and flexible -OCH₂COOH group in this compound introduces another powerful interaction center. The carboxylic acid's tendency to form strong O—H⋯O hydrogen-bonded dimers can compete with or complement the N—H⋯O interactions. This often leads to more complex, multi-dimensional networks. Furthermore, the conformational flexibility of the side chain, which is absent in simple nitroanilines, allows the molecule to adopt different shapes to maximize packing efficiency and satisfy various hydrogen bonding geometries. researchgate.net

The combination of a strong electron-donating group (amino), a strong electron-withdrawing group (nitro), and a flexible, hydrogen-bonding side chain (carboxymethoxy) positions this compound as a unique molecular building block. Its properties are a synthesis of the characteristics of both substituted phenoxyacetic acids and nitroanilines, leading to a distinct profile of molecular interactions.

Interactive Table: Comparative Features of Related Compounds

| Compound/Class | Key Substituents | Primary Electronic Feature | Dominant Intermolecular Interactions | Key Structural Feature |

| This compound | -NH₂, -NO₂, -OCH₂COOH | Push-pull system (polarized ring) | N—H⋯O and O—H⋯O hydrogen bonds | Flexible side chain |

| Chlorophenoxyacetic Acids (e.g., 2,4-D) | -Cl, -OCH₂COOH | Electron-withdrawing by halogens | O—H⋯O hydrogen bonds; C-H⋯O/Cl interactions | Relatively rigid ring substituents |

| Nitroanilines (e.g., 3,5-dinitroaniline) | -NH₂, -NO₂ | Push-pull system (polarized ring) | N—H⋯O hydrogen bonds | Planar aromatic core |

| Unsubstituted Phenoxyacetic Acid | -OCH₂COOH | Standard aromatic system | O—H⋯O hydrogen-bonded dimers | Flexible side chain |

Advanced Analytical Methodologies for Research Scale Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Compound Analysis

The development of a robust HPLC method is fundamental for the accurate analysis of "(2-Amino-5-nitrophenoxy)acetic acid". A reverse-phase (RP) HPLC method has been established for its separation under straightforward conditions. sielc.com This method is scalable, making it suitable for both analytical quantification and for isolating impurities through preparative separation. sielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution, peak shape, and analysis time. For "this compound", a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, has been shown to be effective. sielc.com The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid to control ionization and improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

The table below outlines a typical set of HPLC conditions for the analysis of the compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse-Phase (RP) |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| MS-Compatible Modifier | Formic Acid (in place of Phosphoric Acid) |

Data sourced from SIELC Technologies. sielc.com

Validation of the analytical method is a critical step to ensure its reliability. While specific validation data for "this compound" is proprietary, the process follows established guidelines. This involves demonstrating the method's specificity, linearity, accuracy, and precision. For instance, in methods developed for similar nitrophenol derivatives, linearity is confirmed with a correlation coefficient (r²) greater than 0.999. nih.gov Accuracy is often reported as the percentage recovery of a known amount of analyte, with acceptable ranges typically between 93% and 110%. nih.gov Precision is measured by the coefficient of variation (CV), which should ideally be below 15%. nih.gov

Table 2: General Validation Parameters for HPLC Methods

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (%) | 85-115% |

| Precision (CV%) | < 15% |

These parameters represent common criteria for method validation as seen in related compound analyses. nih.gov

Integration of Spectroscopic Techniques for Trace Analysis and Characterization

To enhance sensitivity and provide structural information, HPLC is frequently integrated with various spectroscopic techniques. The combination of chromatography's separation power with spectroscopy's detection specificity is essential for trace analysis and definitive characterization.